molecular formula C9H10O3 B044094 4-Methoxyphenylacetic acid CAS No. 104-01-8

4-Methoxyphenylacetic acid

Cat. No.: B044094
CAS No.: 104-01-8
M. Wt: 166.17 g/mol
InChI Key: NRPFNQUDKRYCNX-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis. The compound has been found to inhibit the germination of cress and lettuce seeds .

Safety and Hazards

4-Methoxyphenylacetic acid can cause skin irritation, serious eye damage, and may cause respiratory irritation . It may be toxic by ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing 4-Methoxyphenylacetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures between 90°C and 150°C, followed by neutralization and purification steps . Another method involves the esterification of this compound with dimethyl carbonate using mesoporous sulfated zirconia as a catalyst .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of activated carbon for adsorption and decoloration, followed by acidification and crystallization, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases are commonly employed.

Major Products:

Comparison with Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 3-Methoxyphenylacetic acid
  • 4-Nitrophenylacetic acid
  • 3,4-Dimethoxyphenylacetic acid
  • Phenylacetic acid
  • 4-Chlorophenylacetic acid

Comparison: 4-Methoxyphenylacetic acid is unique due to its 4-methoxy substituent, which imparts specific chemical properties and reactivity. Compared to its analogs, it has distinct applications in pharmaceuticals and organic synthesis. For instance, 2-Methoxyphenylacetic acid and 3-Methoxyphenylacetic acid have similar structures but differ in their positional isomerism, affecting their reactivity and applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)acetic acid
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InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRPFNQUDKRYCNX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)O
Source PubChem
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Molecular Formula

C9H10O3
Record name 4-METHOXYPHENYLACETIC ACID
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DSSTOX Substance ID

DTXSID1059288
Record name Benzeneacetic acid, 4-methoxy-
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Molecular Weight

166.17 g/mol
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Physical Description

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid
Record name 4-METHOXYPHENYLACETIC ACID
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Record name 4-Methoxyphenylacetic acid
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Boiling Point

138.00 to 140.00 °C. @ 3.00 mm Hg
Record name 4-Methoxyphenylacetic acid
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Solubility

18 mg/mL
Record name 4-Methoxyphenylacetic acid
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CAS No.

104-01-8
Record name 4-METHOXYPHENYLACETIC ACID
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Record name (4-Methoxyphenyl)acetic acid
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Melting Point

87 °C
Record name 4-Methoxyphenylacetic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(4-methoxyphenyl)acetate (5.0 g, 0.025 mol) in 2:2:1 MeOH:THF:H2O (50 mL) was added LiOH.H2O (5.14 g, 0.128 mol). The reaction mixture was stirred at RT for 16 h and concentrated in vacuo to obtain the crude product. The crude material was acidified with HCl (1N) to pH 2 and then the product was extracted with EtOAc (2×100 mL). The combined organic layers were washed with water, dried over Na2SO4, and concentrated in vacuo to afford 2-(4-methoxyphenyl)acetic acid (4.05 g, 94%) as a solid.
Quantity
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(4-methoxyphenyl)acetate (12 g, 0.06 mol) in MeOH (150 mL) was added dropwise a solution of NaOH (9.8 g, 0.24 mol) in water (50 mL). The mixture was then stirred at RT for 1 h and concentrated in vacuo, the residue was acidified with HCl (1N) and extracted with EtOAc (2×400 mL). The combined organic layers were washed with water, dried over Na2SO4 and concentrated in vacuo to afford 2-(4-methoxyphenyl)acetic acid (10 g, 67%) as a yellow oil.
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12 g
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9.8 g
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150 mL
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50 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenylacetic acid
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4-Methoxyphenylacetic acid
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4-Methoxyphenylacetic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 4-methoxyphenylacetic acid?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What are the common spectroscopic techniques used to characterize this compound?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]

Q3: Can you describe a synthetic route for this compound that uses renewable resources?

A3: Yes, one approach starts with anethole, a compound found abundantly in Chinese star anise (Illicium verum Hook. f.). Anethole can be converted to the key intermediate 3-hydroxy-4-methoxyphenylacetic acid in five steps. This intermediate then undergoes a Perkin condensation with 3,4,5-trimethoxybenzaldehyde, followed by decarboxylation to yield this compound. []

Q4: Has this compound been synthesized using Friedel-Crafts reaction?

A4: Yes, one method utilizes a Friedel-Crafts reaction between anisole and ethyl oxalylchloride using aluminum trichloride as a catalyst. The resulting ethyl 4-methoxybenzoylformate is then reduced via a Wolff-Kishner-Huang reaction with hydrazine hydrate to give this compound. []

Q5: Has this compound been explored as a building block in organic synthesis?

A5: Yes, it has been used in the synthesis of various compounds, including:

  • 6-substituted-2-(4-methoxyphenyl)-2,3-dihydrophenalen-1,3-diones []
  • 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl) ethoxy)-4′-methoxy isoflavone []
  • Pulcheotine A []
  • Optically active α-aryl-γ-alkyl-γ-lactones []
  • (±)-Reticuline []

Q6: What are the potential applications of this compound in material science?

A6: this compound has been investigated for use in active coatings for vascular applications. [] When incorporated into acrylic copolymer systems, it forms hydrophilic films that can coat biomaterials used in vascular implants. These coatings have demonstrated good adhesion and swelling behavior in buffered solutions. []

Q7: Is this compound used in the production of liquid crystals?

A7: Derivatives of this compound, specifically optically active α-aryl-γ-alkyl-γ-lactones, have been synthesized and studied for their potential as chiral dopants in ferroelectric liquid crystals. []

Q8: Can this compound act as a ligand in coordination chemistry?

A8: Yes, it can function as a monodentate or bidentate ligand. In the presence of magnesium(II), it acts as a monodentate ligand, forming a monomeric complex. With manganese(II), it acts as a bidentate bridging ligand, resulting in a two-dimensional coordination polymer. []

Q9: Are there any studies on the urinary excretion pattern of this compound in rats?

A9: Yes, studies have shown that 3,4-dihydroxyphenylacetic acid is metabolized to homovanillic acid and this compound, particularly following oral administration. This suggests that the route of administration can influence the metabolic pathways and excretion patterns of these compounds. []

Q10: Does this compound exhibit any biological activity?

A10: It has been identified as a cytochrome P450 3A4 (CYP3A4) inhibitor with an IC50 value of 1.6 µg/mL. [] CYP3A4 is a crucial enzyme involved in drug metabolism, and inhibiting its activity can significantly influence drug efficacy and potential interactions.

Q11: What is the significance of this compound being found in certain natural sources?

A11: The presence of this compound in various natural sources like:

  • Fungus Gloeophyllum odoratum []
  • Hypocotyls of mangrove Bruguiera gymnorrhiza []
  • Culture broth of Hebeloma westraliense []
  • Red alga Rhodomela confervoides []
  • Mangrove-derived fungus Eupenicillium sp. HJ002 []
  • Roots of Taraxacum coreanum []
  • Fruit of Ailanthus altissima []
  • Manuka honey []

Q12: What is known about the solubility of this compound?

A12: this compound’s solubility in supercritical carbon dioxide has been studied extensively. [, ] The solubility increases with increasing pressure and temperature. This property makes supercritical fluid extraction a viable method for isolating this compound from natural sources or reaction mixtures.

Q13: What analytical techniques are used to quantify this compound?

A13: High-performance liquid chromatography (HPLC) is a common technique to monitor reactions and quantify this compound, often in conjunction with UV detection. [] Gas chromatography (GC) is also used, particularly for kinetic studies of its synthesis. []

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